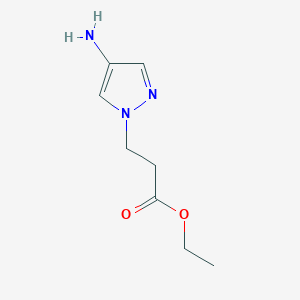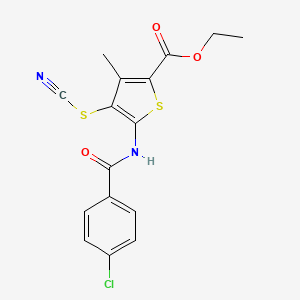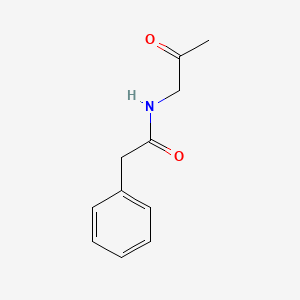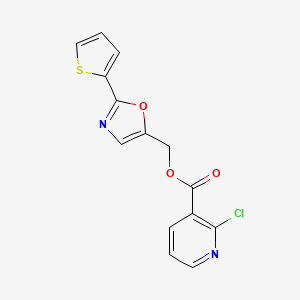
(2-Thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), an oxazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) with a chloro substituent and a carboxylate group .Applications De Recherche Scientifique
Antioxidant Activity
One application in scientific research for similar compounds includes their antioxidant activity. For example, derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which share a structural similarity by featuring heterocyclic moieties, have been synthesized and identified as potent antioxidants. These compounds showed antioxidant activity higher than ascorbic acid in some cases, highlighting their potential in research focused on combating oxidative stress or designing antioxidant agents (I. Tumosienė et al., 2019).
Antimicrobial Activities
Another application area is in antimicrobial activities. For instance, highly functionalised novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes have been synthesized and shown to exhibit significant activities against bacterial and fungal strains. This research demonstrates the potential of such compounds in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (M. Babu et al., 2013).
Synthesis and Characterization for Biological Studies
Further, the synthesis and characterization of novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have been explored. These thiophene-containing compounds exhibit anticancer, antibacterial, antiviral, and antioxidant activities, underscoring their versatility and importance in medicinal chemistry research. Their structural and biological assessment provides valuable insights for the design of new therapeutic agents (Y. Mabkhot et al., 2017).
Luminescent Lanthanide Ion Complexes
Thiophene-derivatized compounds have also been researched for their luminescent properties, especially in the context of lanthanide ion complexes. These complexes exhibit high luminescence quantum yields, making them of interest for applications in materials science, such as in the development of new optical materials and sensors (A. de Bettencourt-Dias et al., 2007).
Heterocyclic Thiophene Derivatives for Cancer Research
Computational and experimental studies on novel sulfur heterocyclic thiophene derivatives, containing 1,2,3-triazole and pyridine moieties, have shown promising results as potential anticancer agents. These studies focus on their ability to inhibit human topoisomerase IIα, a key enzyme involved in DNA replication and transcription. The findings underscore the potential of these compounds in cancer research and drug development (S. Murugavel et al., 2019).
Propriétés
IUPAC Name |
(2-thiophen-2-yl-1,3-oxazol-5-yl)methyl 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-12-10(3-1-5-16-12)14(18)19-8-9-7-17-13(20-9)11-4-2-6-21-11/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTBJBNKAPDBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC2=CN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

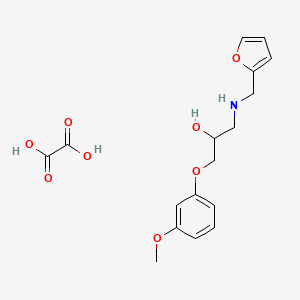

![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2693103.png)
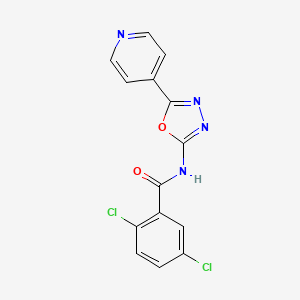

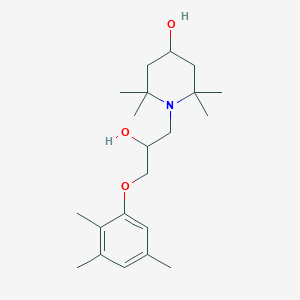
![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2693111.png)
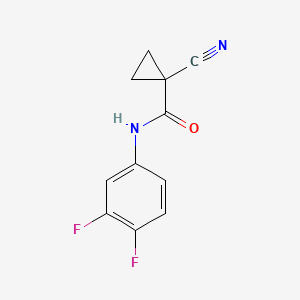
![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)
